

A Theoretical Investigation into the Conformational Landscape of 5-Methylfurfurylamine

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Compound of Interest

Compound Name: *5-Methylfurfurylamine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the conformational preferences of **5-methylfurfurylamine**, a versatile building block in chemical synthesis with applications in pharmaceuticals and materials science.^{[1][2]} Understanding the three-dimensional structure of this molecule is crucial for predicting its reactivity, intermolecular interactions, and ultimately its biological activity. This document summarizes key quantitative data, outlines the computational methodologies employed in its study, and presents a logical workflow for such theoretical investigations.

Conformational Analysis and Data

Theoretical studies, particularly those employing high-level quantum chemical methods, have been instrumental in elucidating the conformational preferences of **5-methylfurfurylamine**.

The primary flexibility in the molecule arises from the rotation around the C-C bond connecting the furan ring and the aminomethyl group. This rotation gives rise to two main stable conformers: gauche and syn.

A detailed computational analysis using the G3 level of theory has revealed the relative populations of these conformers in the gas phase at 298.15 K.^{[1][3]} The gauche conformer is found to be the dominant species, accounting for a significant majority of the conformational

landscape. The quantitative distribution, determined by the Boltzmann weighting factors based on their relative free energies, is presented in the table below.

Conformer	Boltzmann Relative Population (%)
Gauche	77.0
Syn	23.0

Table 1: Boltzmann relative populations of the gauche and syn conformers of **5-methylfurfurylamine** in the gas phase at 298.15 K as determined by G3 level theoretical calculations.^[3]

The preference for the gauche conformation is a key structural feature of **5-methylfurfurylamine** and influences its overall shape and potential for intermolecular interactions.

Computational Methodology

The conformational analysis and the determination of the relative populations of **5-methylfurfurylamine** conformers were achieved through a rigorous computational protocol. The primary method cited in the literature is the Gaussian-3 (G3) theory.^{[1][4]} This high-level composite quantum chemical method is known for its accuracy in calculating thermochemical data, such as enthalpies of formation and relative energies of conformers.

Experimental Protocol: G3 Level Calculation

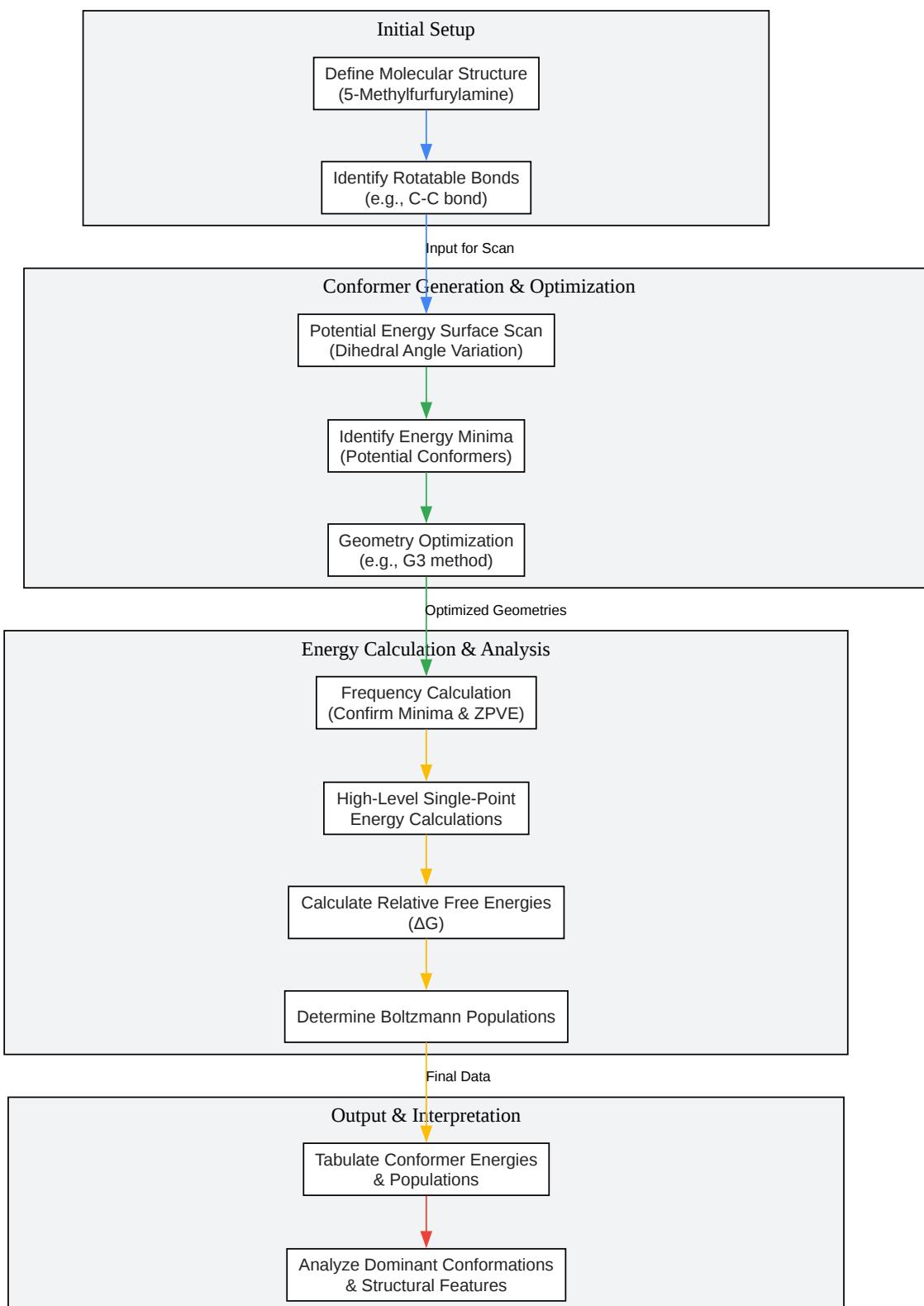
The G3 method involves a series of calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive calculation. The general steps are as follows:

- Geometry Optimization: The initial structures of the syn and gauche conformers of **5-methylfurfurylamine** are optimized using a lower level of theory, typically Density Functional Theory (DFT) or a second-order Møller-Plesset (MP2) calculation with a reasonably sized basis set.

- **Vibrational Frequency Calculation:** At the same level of theory as the geometry optimization, vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are then performed on the optimized geometries using higher levels of theory and larger basis sets. These calculations typically include:
 - MP4 (fourth-order Møller-Plesset perturbation theory) with a large basis set.
 - Coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) with a smaller basis set.
 - Corrections for diffuse functions and higher polarization functions.
- **Energy Combination:** The energies from these various calculations are combined in a specific, predefined manner to yield a final, highly accurate energy for each conformer.
- **Relative Energy and Population Calculation:** The difference in the final G3 energies of the gauche and syn conformers provides their relative stability. The Boltzmann distribution law is then applied to these energy differences to calculate the relative populations of each conformer at a given temperature (e.g., 298.15 K).

Workflow for Theoretical Conformational Analysis

The logical flow of a theoretical study on the conformation of a molecule like **5-methylfurfurylamine** can be visualized as a series of interconnected steps, from initial structure generation to the final analysis of conformational populations.

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Caption: Workflow for the theoretical conformational analysis of **5-methylfurfurylamine**.

Conclusion

The theoretical investigation of **5-methylfurfurylamine**'s conformation, primarily through high-level computational methods like G3 theory, provides critical insights into its structural preferences. The clear dominance of the gauche conformer is a fundamental piece of information for researchers in drug development and materials science. The outlined computational protocol and workflow serve as a guide for conducting similar theoretical studies, ensuring a rigorous and systematic approach to understanding the conformational landscape of flexible molecules. This knowledge is paramount for designing novel compounds with desired properties and for interpreting experimental observations.

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